![molecular formula C11H11Cl3N2O2 B2961499 2-chloro-N-{[(2,6-dichlorophenyl)carbamoyl]methyl}-N-methylacetamide CAS No. 855715-36-5](/img/structure/B2961499.png)
2-chloro-N-{[(2,6-dichlorophenyl)carbamoyl]methyl}-N-methylacetamide
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Description
Scientific Research Applications
Environmental Toxicology and Mechanisms of Toxicity
Chlorophenols (CPs), closely related to the chemical structure , are ubiquitous contaminants known for their persistence in the environment and potential to accumulate in the food chain, leading to toxic effects on aquatic organisms. Studies have highlighted the mechanisms through which CPs exert toxicity, including oxidative stress, immune system disruption, endocrine function interference, and induction of apoptosis or cell proliferation, suggesting a comprehensive impact on aquatic life and possibly extending to other environmental matrices (Ge et al., 2017).
Pharmacological Aspects
In the pharmacological domain, compounds like chrysin, which share some functional groups with the specified chemical, have been studied for their hepatoprotective and nephroprotective activities against various drugs and toxic agents. These studies reveal that chrysin and potentially similar compounds could mitigate the toxic effects of environmental and pharmaceutical toxins through antioxidant and anti-apoptotic activities, underscoring the pharmacological relevance of these chemical structures (Pingili et al., 2019).
Biodegradation and Environmental Remediation
The degradation of chlorophenols by zero-valent iron (ZVI) and iron-based bimetals has been explored as an efficient method for remediation. Research has shown that ZVI and bimetals can dechlorinate CPs effectively, with bimetallic systems displaying superior performance due to their ability to overcome the limitations of ZVI's surface passivation over time. This area of study is crucial for developing sustainable methods to mitigate the environmental impact of chlorophenol contaminants, including those related to "2-chloro-N-{[(2,6-dichlorophenyl)carbamoyl]methyl}-N-methylacetamide" (Gunawardana et al., 2011).
properties
IUPAC Name |
2-[(2-chloroacetyl)-methylamino]-N-(2,6-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl3N2O2/c1-16(10(18)5-12)6-9(17)15-11-7(13)3-2-4-8(11)14/h2-4H,5-6H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJPMEAEOXKWGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=C(C=CC=C1Cl)Cl)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{[(2,6-dichlorophenyl)carbamoyl]methyl}-N-methylacetamide |
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